molecular formula C11H16ClNO2 B13467028 4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride

4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride

Cat. No.: B13467028
M. Wt: 229.70 g/mol
InChI Key: SZHDWUSZRQUIQH-UHFFFAOYSA-N
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Description

4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethyl(methyl)amino group attached to the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid as the primary starting material.

    Amidation: The benzoic acid undergoes amidation with ethyl(methyl)amine to form the corresponding amide.

    Hydrolysis: The amide is then hydrolyzed to yield 4-{[Ethyl(methyl)amino]methyl}benzoic acid.

    Hydrochloride Formation: Finally, the benzoic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Reflux Condensation: To facilitate the amidation and hydrolysis reactions.

    Purification: Techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated benzoic acid derivatives.

Scientific Research Applications

4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, pain, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)benzoic acid: Similar structure but with a methylamino group instead of ethyl(methyl)amino.

    4-Aminobenzoic acid: Lacks the ethyl(methyl)amino group.

    4-(Ethylamino)benzoic acid: Contains an ethylamino group instead of ethyl(methyl)amino.

Uniqueness

4-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride is unique due to the presence of both ethyl and methyl groups attached to the amino moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

4-[[ethyl(methyl)amino]methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-3-12(2)8-9-4-6-10(7-5-9)11(13)14;/h4-7H,3,8H2,1-2H3,(H,13,14);1H

InChI Key

SZHDWUSZRQUIQH-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC1=CC=C(C=C1)C(=O)O.Cl

Origin of Product

United States

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